molecular formula C23H20O3 B5528658 4-methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one

4-methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one

Cat. No. B5528658
M. Wt: 344.4 g/mol
InChI Key: MFVZAJXONBSHCK-UHFFFAOYSA-N
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Description

  • Introduction This compound is a member of the benzo[c]furo[2,3-f]chromen-7-one family, characterized by a specific molecular structure that imparts unique chemical and physical properties.

  • Synthesis Analysis

    • Kumar et al. (2015) describe a green, catalyst-free, solvent-free synthesis method for functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones, a related compound, using microwave irradiation (Kumar, Kaur, Gupta, & Sharma, 2015).
    • Zhou et al. (2013) developed an efficient synthesis for 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones, involving a four-component reaction from substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate (Zhou, Liu, Li, Liu, Li, Liu, Yao, & Wang, 2013).
  • Molecular Structure Analysis

  • Chemical Reactions and Properties

    • The chemical reactions and properties of similar compounds have been explored, indicating various interactions and binding properties with metals and other elements, as researched by Gülcan et al. (2021) (Gülcan, Shukur, Mavideniz, Sírkecíoǧlu, & Gazi, 2021).
  • Physical Properties Analysis

  • Chemical Properties Analysis

    • The chemical properties, including interactions and synthesis pathways, are detailed in studies like those by Teimouri (2011) and Halim & Ibrahim (2022), providing insights into the compound's reactivity and potential applications (Teimouri, 2011); (Halim & Ibrahim, 2022).

Scientific Research Applications

Synthesis and Structural Analysis

4-Methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one is a compound that has been synthesized and studied for various properties. Its synthesis involves chemical reactions that yield analogs of psoralen and allopsoralen, indicating its relevance in the study of modified coumarins (Garazd, Garazd, Shilin, & Khilya, 2001). Additionally, research on the synthesis and photooxygenation of angular furocoumarins, including the investigation of reactions involving similar compounds, has been carried out (El-Gogary, Hashem, & Khodeir, 2015).

Fluorescence and Metal Interaction Studies

This compound has been included in studies focusing on the design and investigation of fluorescence probes. The research emphasizes its potential in spectrofluorometry applications, particularly in the areas of analytical, environmental, and medicinal chemistry. It shows selective sensor properties for iron (III) and exhibits fluorescence enhancement in the presence of metals, suggesting its utility in detecting and quantifying metal ions (Gülcan, Shukur, Mavideniz, Sírkecíoǧlu, & Gazi, 2022).

Green Synthesis Methodologies

The compound has been involved in research related to green chemistry. Studies have developed a three-component reaction involving this compound, highlighting a green, catalyst-free, and solvent-free method for synthesizing functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones. This research contributes to environmentally friendly chemical synthesis techniques (Kumar, Kaur, Gupta, & Sharma, 2015).

properties

IUPAC Name

4-methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro-[1]benzofuro[6,7-c]isochromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O3/c1-13-7-9-15(10-8-13)18-12-25-22-20(18)14(2)11-19-21(22)16-5-3-4-6-17(16)23(24)26-19/h7-12H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVZAJXONBSHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=COC3=C2C(=CC4=C3C5=C(CCCC5)C(=O)O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one
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4-methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one

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